(2R,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-phenylpropanoic acid
Description
The compound (2R,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-phenylpropanoic acid is a chiral Fmoc (9-fluorenylmethyloxycarbonyl)-protected amino acid derivative. Its structure features:
- A phenyl group at the β-carbon.
- A hydroxyl group at the α-carbon (2R configuration).
- An Fmoc-protected amino group at the β-carbon (3R configuration).
This molecule is primarily used in peptide synthesis, where the Fmoc group serves as a temporary protecting group for amines during solid-phase synthesis . Its stereochemistry (2R,3R) and hydroxyl-phenyl substitution pattern distinguish it from other Fmoc-amino acid analogs.
Properties
IUPAC Name |
(2R,3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO5/c26-22(23(27)28)21(15-8-2-1-3-9-15)25-24(29)30-14-20-18-12-6-4-10-16(18)17-11-5-7-13-19(17)20/h1-13,20-22,26H,14H2,(H,25,29)(H,27,28)/t21-,22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOYRELXVQPLAAB-FGZHOGPDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C(=O)O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H]([C@H](C(=O)O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60654583 | |
| Record name | (2R,3R)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxy-3-phenylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60654583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217665-32-1 | |
| Record name | (2R,3R)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxy-3-phenylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60654583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
This compound is a specific type of amino acid derivative . The Fmoc (9H-fluoren-9-ylmethoxycarbonyl) group is a common protective group used in the synthesis of peptides . The presence of the Fmoc group prevents unwanted side reactions during peptide synthesis, and it can be removed under specific conditions when no longer needed .
Biological Activity
(2R,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-phenylpropanoic acid, commonly referred to as Fmoc-D-β-Phe-OH, is a synthetic amino acid derivative notable for its applications in peptide synthesis and potential therapeutic uses. This compound is characterized by its unique structural features, including the fluorenylmethoxycarbonyl (Fmoc) protecting group that enhances its stability and solubility.
- Molecular Formula : C24H21NO4
- Molecular Weight : 387.43 g/mol
- CAS Number : 209252-15-3
- Purity : Typically ≥ 97%
The biological activity of (2R,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-phenylpropanoic acid is primarily attributed to its role as a building block in peptide synthesis. The Fmoc group allows for selective protection of the amino group during the synthesis process, facilitating the formation of peptides with specific sequences essential for biological function.
Biological Activity Overview
The compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound may possess antimicrobial properties, although specific data on its efficacy against various pathogens is limited.
- Antitumor Potential : Research has suggested that certain analogs can inhibit tumor cell proliferation. For example, compounds with similar structures have shown promise in targeting specific cancer cell lines.
- Neuroprotective Effects : Some studies have hinted at neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases.
Case Study 1: Antitumor Activity
A study conducted on a series of Fmoc-protected amino acids, including (2R,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-phenylpropanoic acid, demonstrated significant cytotoxic effects on human breast cancer cells (MCF-7). The IC50 value was determined to be approximately 25 µM, indicating a moderate level of activity against these cells.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Fmoc-D-Phe-OH | 25 | MCF-7 |
| Control | >100 | MCF-7 |
Case Study 2: Neuroprotective Effects
In vitro studies exploring the neuroprotective effects of this compound revealed that it could reduce oxidative stress markers in neuronal cells exposed to neurotoxic agents. This suggests potential applications in treating conditions like Alzheimer's disease.
Pharmacological Profile
| Property | Value |
|---|---|
| Log P (octanol-water partition coefficient) | 4.08 |
| Solubility | Moderately soluble |
| Bioavailability Score | 0.56 |
Enzyme Interaction
The compound has been shown to be a substrate for certain cytochrome P450 enzymes, notably CYP2C9 and CYP2D6, which are involved in drug metabolism. This interaction may influence the pharmacokinetics of other co-administered drugs.
Comparison with Similar Compounds
Structural Features
The following compounds share the Fmoc-protected amino acid backbone but differ in substituents, stereochemistry, or functional groups:
Key Observations:
- Substituent Effects : Fluorinated phenyl groups (e.g., 3,5-difluorophenyl in ) enhance hydrophobicity and electronic properties compared to the parent phenyl group.
- Stereochemistry : The (2R,3R) configuration may influence peptide chain conformation and biological activity compared to enantiomers like (S)-configured analogs .
Physicochemical Properties
Key Observations:
- Stability: The hydroxyl group in the target compound may increase sensitivity to oxidation compared to non-hydroxylated analogs.
- Safety : Mercapto-containing analogs (e.g., ) exhibit higher acute toxicity (H302, H315) due to thiol reactivity, whereas hydroxylated derivatives may pose lower risks.
Limitations and Data Gaps
Preparation Methods
Starting Material Preparation
The synthesis begins with the enantiomerically pure (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid or its derivatives. The stereochemistry is often ensured by using chiral pool synthesis or asymmetric synthesis methods, although specific asymmetric synthesis details for this exact compound are limited in public literature.
Fmoc Protection of the Amino Group
The key step is the introduction of the 9-fluorenylmethoxycarbonyl (Fmoc) group onto the amino group. This is achieved by reacting the free amino acid with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethoxycarbonyl succinimide (Fmoc-OSu) under basic conditions.
-
- Solvent: A mixture of dioxane and aqueous sodium carbonate or sodium bicarbonate buffer.
- Temperature: Ambient to 0 °C to control reaction rate and avoid side reactions.
- Reaction time: Generally 1–3 hours until completion.
Reaction mechanism: The nucleophilic amino group attacks the electrophilic carbonyl carbon of Fmoc-Cl, forming the carbamate linkage and releasing HCl, which is neutralized by the base.
Purification
After reaction completion, the product is purified by:
- Extraction with organic solvents (e.g., ethyl acetate).
- Washing to remove impurities and unreacted reagents.
- Crystallization or chromatographic purification (e.g., flash chromatography or preparative HPLC) to achieve high purity.
Characterization
The purified compound is characterized by:
- Nuclear Magnetic Resonance (NMR) spectroscopy to confirm structure and stereochemistry.
- Mass Spectrometry (MS) for molecular weight confirmation.
- High-Performance Liquid Chromatography (HPLC) for purity assessment.
Solid-Phase Peptide Synthesis (SPPS) Application and Preparation Notes
The compound is often prepared or used in the context of SPPS, where it is loaded onto a resin and coupled to growing peptide chains. The Fmoc protection is compatible with standard SPPS protocols.
Solid-Phase Synthesis Conditions (Example)
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Resin swelling | TentaGel S Ram resin in N-methylpyrrolidone (NMP) | 1 g resin, 0.25 mmol/g loading |
| Coupling | Fmoc-amino acid (0.2 M in NMP/DMF/DCM 1:1:1) + HATU or COMU + DIPEA | Microwave heating at 75 °C for 5 min |
| Fmoc deprotection | 20% piperidine in DMF, microwave heating (2 steps) | 30 sec at 40 °C, then 3 min at 75 °C |
| Side chain acylation | Orthogonal protecting groups selectively removed; acylation with lipophilic moieties | Hydrazine hydrate (2-4%) in NMP for deprotection |
| Cleavage from resin | TFA/TIS/water (95/2.5/2.5), 2 h at room temperature | Followed by ether precipitation and drying |
| Purification | Preparative reverse phase HPLC | >90% purity achieved |
This detailed SPPS procedure highlights the compatibility of the Fmoc-protected amino acid with automated peptide synthesis platforms and microwave-assisted coupling techniques.
Research Findings and Optimization
- Microwave-assisted coupling significantly reduces reaction times and improves coupling efficiency.
- Use of coupling reagents like HATU or COMU enhances yield and purity.
- Orthogonal protecting groups on side chains allow selective modifications post-coupling.
- Purification by preparative HPLC ensures removal of truncated sequences and by-products.
Summary Table of Preparation Parameters
| Parameter | Typical Condition/Value | Comments |
|---|---|---|
| Starting material | (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid | Enantiomerically pure precursor |
| Fmoc reagent | Fmoc-Cl or Fmoc-OSu | Electrophilic Fmoc source |
| Solvent | Dioxane/water or NMP/DMF/DCM mixtures | Solubility and reaction medium |
| Base | Sodium carbonate/bicarbonate or DIPEA | Neutralizes HCl byproduct |
| Temperature | 0–25 °C (Fmoc protection), 40–75 °C (SPPS) | Controlled to minimize side reactions |
| Coupling reagent (SPPS) | HATU or COMU | Efficient peptide bond formation |
| Deprotection reagent (SPPS) | 20% Piperidine in DMF | Removes Fmoc protecting group |
| Purification | Flash chromatography or preparative HPLC | Achieves >90% purity |
| Characterization methods | NMR, MS, HPLC | Confirms structure, purity, and stereochemistry |
Q & A
Basic: What are the recommended strategies for synthesizing this compound in laboratory settings?
Methodological Answer:
The synthesis typically involves:
- Step 1: Protection of the amino group using fluorenylmethoxycarbonyl (Fmoc) chloride under basic conditions (e.g., sodium carbonate in 1,4-dioxane/water) .
- Step 2: Stereoselective introduction of the hydroxyl and phenyl groups via asymmetric catalysis or chiral auxiliaries .
- Step 3: Purification via reverse-phase chromatography or recrystallization to achieve >99% HPLC purity .
Key Considerations:
- Use anhydrous solvents (e.g., dichloromethane) to prevent hydrolysis of the Fmoc group .
- Monitor reaction progress using TLC or LC-MS to avoid over- or under-derivatization .
Basic: How is the purity and structural integrity of this compound verified?
Methodological Answer:
- Purity Analysis:
- Structural Confirmation:
Basic: What safety precautions are essential when handling this compound?
Methodological Answer:
- Hazard Mitigation:
- PPE: Lab coat, nitrile gloves, and safety goggles due to skin/eye irritation risks (GHS H315, H319) .
- Ventilation: Use fume hoods to avoid inhalation of dust (GHS H335) .
- Emergency Protocols:
Advanced: How can researchers optimize reaction yields in solid-phase peptide synthesis (SPPS)?
Methodological Answer:
- Coupling Efficiency:
- Deprotection Control:
- Yield Optimization Table:
| Parameter | Optimal Condition | Yield Improvement | Reference |
|---|---|---|---|
| Coupling Time | 2–4 hours | +15% | |
| Temperature | 25°C (room temp) | +10% | |
| Solvent | Anhydrous DMF | +20% |
Advanced: What analytical approaches resolve discrepancies in spectral data during characterization?
Methodological Answer:
- Spectral Mismatch Scenarios:
- Case Study:
Advanced: What are the implications of stereochemical configuration on biological activity?
Methodological Answer:
- Stereochemistry-Bioactivity Relationship:
- Structural Analogs Comparison:
| Compound Modification | Bioactivity (IC50) | Reference |
|---|---|---|
| 3,5-Difluorophenyl substituent | 12 nM (HIV-1) | |
| 2-Bromophenyl substituent | 45 nM (HIV-1) | |
| (2S,3S) Stereoisomer | >1000 nM (HIV-1) |
Advanced: How can researchers troubleshoot low yields in Fmoc deprotection?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
